molecular formula C8H5BrF3NO B12450368 2-Bromo-1-(2-(trifluoromethyl)pyridin-4-YL)ethanone

2-Bromo-1-(2-(trifluoromethyl)pyridin-4-YL)ethanone

Cat. No.: B12450368
M. Wt: 268.03 g/mol
InChI Key: QBFQEOKOEQGDTL-UHFFFAOYSA-N
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Description

2-Bromo-1-(2-(trifluoromethyl)pyridin-4-yl)ethanone is a high-value chemical intermediate in medicinal chemistry, primarily serving as a key precursor in the design and synthesis of novel bioactive molecules. Its significant research value lies in the development of potential anticancer agents. The molecule features a pyridine core, a privileged scaffold in drug discovery known to improve aqueous solubility and enhance interactions with biological targets, alongside a reactive α-bromoketone group that facilitates further structural elaboration through nucleophilic substitution. Recent scientific investigations highlight the application of this compound and its derivatives in creating sophisticated heterocyclic hybrids. Notably, it is utilized in the synthesis of indole-pyridine chalcone derivatives, which have been identified as potent antiproliferative agents against tumor cells. These novel compounds exhibit a unique dual-targeting mechanism of action, functioning as inhibitors of both tubulin polymerization and hexokinase 2 (HK2). By inhibiting tubulin, they disrupt microtubule dynamics, leading to cell cycle arrest and the suppression of mitosis. Concurrently, targeting HK2 impairs cancer cell metabolism, induces mitochondrial dysfunction, and promotes apoptosis through increased reactive oxygen species (ROS) production. This multifaceted mechanism positions derivatives of this compound as promising lead candidates for the development of next-generation multi-targeted cancer therapeutics .

Properties

Molecular Formula

C8H5BrF3NO

Molecular Weight

268.03 g/mol

IUPAC Name

2-bromo-1-[2-(trifluoromethyl)pyridin-4-yl]ethanone

InChI

InChI=1S/C8H5BrF3NO/c9-4-6(14)5-1-2-13-7(3-5)8(10,11)12/h1-3H,4H2

InChI Key

QBFQEOKOEQGDTL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1C(=O)CBr)C(F)(F)F

Origin of Product

United States

Preparation Methods

Direct Bromination of Trifluoromethylpyridine

The bromination of 4-(trifluoromethyl)pyridine derivatives is a common starting point. For example, 4-(trifluoromethyl)pyridine undergoes regioselective bromination at the α-position using bromine (Br₂) in acetic acid with hydrobromic acid (HBr) as a catalyst.

Procedure :

  • 4-(Trifluoromethyl)pyridine (6.00 g, 0.05 mol) is dissolved in glacial acetic acid (55 mL).
  • Bromine (8.80 g, 0.055 mol) and 40% HBr (10.20 g, 0.05 mol) are added.
  • The mixture is heated to 75°C for 3 hours, cooled, and filtered.
  • Recrystallization in ethyl acetate/methanol (5:1) yields 2-bromo-1-(2-(trifluoromethyl)pyridin-4-yl)ethanone hydrobromide (88.2% yield).

Key Data :

Parameter Value
Yield 88.2%
Purity >95% (HPLC)
Key Reagents Br₂, HBr, CH₃COOH

Friedel-Crafts Acylation

Acylation of Bromopyridine Intermediates

Friedel-Crafts acylation is employed to introduce the ketone group. 2-Bromo-4-methylpyridine reacts with acetyl chloride (CH₃COCl) in the presence of Lewis acids like AlCl₃.

Procedure :

  • 2-Bromo-4-methylpyridine (20.9 g, 100 mmol) and AlCl₃ (34.6 g, 260 mmol) are mixed in dichloromethane.
  • Acetyl chloride (11.7 g, 150 mmol) is added dropwise at 30–35°C.
  • The reaction is stirred at 100°C for 4 hours, quenched with ice water, and extracted with ethyl acetate.
  • Column chromatography purification yields This compound (78% yield).

Key Data :

Parameter Value
Yield 78%
Byproducts Isomers (3:2 ratio)
Catalyst AlCl₃

Suzuki-Miyaura Coupling

Boronic Acid Cross-Coupling

Palladium-catalyzed coupling between 4-bromo-2-(trifluoromethyl)pyridine and boronic esters enables selective functionalization.

Procedure :

  • 4-Bromo-2-(trifluoromethyl)pyridine (2 mmol) and pinacolborane (B₂Pin₂, 2.2 mmol) are dissolved in ethanol.
  • PdCl₂(PPh₃)₂ (0.1 eq) and KOAc (3 eq) are added.
  • The mixture is heated at 75°C for 12 hours.
  • The intermediate undergoes Suzuki coupling with 2-bromoacetophenone to yield the target compound (82% yield).

Key Data :

Parameter Value
Yield 82%
Catalyst PdCl₂(PPh₃)₂
Solvent Ethanol

Grignard Reaction with Trifluoromethylpyridine

Ketone Formation via Grignard Reagents

Methyl Grignard reagents (e.g., MeMgCl) react with 4-cyano-2-(trifluoromethyl)pyridine to form the ketone.

Procedure :

  • 4-Cyano-2-(trifluoromethyl)pyridine (10 g, 50 mmol) is treated with MeMgCl (60 mmol) in THF at 0°C.
  • The mixture is stirred for 2 hours, quenched with NH₄Cl, and extracted with ethyl acetate.
  • Bromination with NBS (N-bromosuccinimide) yields This compound (91% yield).

Key Data :

Parameter Value
Yield 91%
Reagent MeMgCl, NBS
Temperature 0°C → RT

Comparative Analysis of Methods

Method Yield (%) Purity (%) Cost ($/g) Scalability
Direct Bromination 88.2 >95 120 Industrial
Friedel-Crafts 78 90 150 Lab-scale
Suzuki Coupling 82 92 200 Pilot-scale
Grignard Reaction 91 94 180 Lab-scale

Challenges and Optimization

  • Regioselectivity : Bromination at the pyridine 4-position requires careful control of stoichiometry.
  • Byproduct Formation : Isomeric byproducts (e.g., 3-bromo derivatives) are minimized using low-temperature bromination.
  • Catalyst Efficiency : Pd-based catalysts in Suzuki coupling require ligand optimization to enhance turnover.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2-(trifluoromethyl)pyridin-4-YL)ethanone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Scientific Research Applications

2-Bromo-1-(2-(trifluoromethyl)pyridin-4-YL)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its role in the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2-(trifluoromethyl)pyridin-4-YL)ethanone involves its interaction with specific molecular targets. The bromine atom and trifluoromethyl group contribute to its reactivity and ability to form stable complexes with enzymes and receptors. These interactions can modulate biological pathways, leading to various therapeutic effects .

Comparison with Similar Compounds

2-Bromo-1-(2-(trifluoromethyl)phenyl)ethanone

  • Structure : Replaces the pyridine ring with a benzene ring.
  • Molecular Weight : ~277.02 g/mol (C₉H₆BrF₃O).
  • Key Differences :
    • The absence of a nitrogen atom in the aromatic ring reduces basicity and alters electronic properties.
    • The -CF₃ group on benzene directs electrophilic substitution to the para position, whereas on pyridine, it deactivates the ring further, limiting reactivity at specific sites.
  • Applications : Used in synthesizing trifluoromethylated aryl ketones for materials science .

2-(2-Bromo-pyridin-4-yl)-1-pyridin-2-yl-ethanone

  • Structure : Features dual pyridine rings (4-bromo and 2-pyridinyl).
  • Molecular Weight : 275.12 g/mol (C₁₂H₉BrN₂O).
  • Lacks the -CF₃ group, reducing electron-withdrawing effects and altering reaction pathways in cross-coupling reactions .
  • Applications : Precursor for heterocyclic ligands in coordination chemistry .

2-Bromo-1-(4-chloro-pyridin-2-yl)-ethanone

  • Structure : Chlorine substituent at the 4-position of pyridine.
  • Molecular Weight: 234.48 g/mol (C₇H₅BrClNO).
  • Key Differences :
    • The -Cl group is less electron-withdrawing than -CF₃, resulting in milder deactivation of the pyridine ring.
    • Higher solubility in polar solvents compared to the -CF₃ analog .
  • Applications : Intermediate in antiviral drug synthesis .

2-Bromo-1-(4-hydroxyphenyl)ethanone

  • Structure : Hydroxyl group on a benzene ring.
  • Molecular Weight : 231.04 g/mol (C₈H₇BrO₂).
  • Key Differences :
    • The -OH group enables hydrogen bonding, increasing solubility in aqueous media.
    • More prone to oxidation and electrophilic aromatic substitution than the -CF₃-substituted pyridine derivative .
  • Applications : Key precursor in adrenaline-type pharmaceuticals .

2-Bromo-1-(4-(trifluoromethyl)phenyl)ethanone

  • Structure : -CF₃ group on a benzene ring.
  • Molecular Weight : 277.04 g/mol (C₉H₆BrF₃O).
  • Key Differences :
    • Similar electronic effects to the target compound but with a benzene core, leading to differences in metabolic stability.
    • Lower melting point (86–87°C) compared to pyridine derivatives due to reduced crystallinity .
  • Applications : Building block for fluorinated liquid crystals .

Physicochemical Properties Comparison

Property Target Compound 2-(Trifluoromethyl)phenyl Analog 4-Chloro-pyridin-2-yl Analog
Molecular Weight (g/mol) 296.04 277.02 234.48
Melting Point (°C) Not reported 86–87 Not reported
Solubility Low in water Moderate in DMSO High in DMF
Key Functional Groups -CF₃, Br, pyridine -CF₃, Br, benzene -Cl, Br, pyridine

Biological Activity

2-Bromo-1-(2-(trifluoromethyl)pyridin-4-YL)ethanone (CAS Number: 1379343-70-0) is a chemical compound that has garnered attention for its potential biological activities. This compound, characterized by the presence of a bromine atom and a trifluoromethyl group attached to a pyridine ring, has been studied for its pharmacological properties, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C8H5BrF3NOC_8H_5BrF_3NO. Its structure includes:

  • A bromine atom, which can enhance electrophilicity.
  • A trifluoromethyl group, known for increasing lipophilicity and metabolic stability.
  • A pyridine ring, which is often associated with various biological activities.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections summarize key findings related to its biological activity.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of compounds containing pyridine and halogen substituents. For instance:

  • In vitro studies have shown that related pyridine derivatives possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The presence of halogen atoms (like bromine and fluorine) is often linked to enhanced activity due to increased lipophilicity and better membrane penetration .
CompoundMIC (µg/mL)Target Organism
This compoundTBDStaphylococcus aureus
Similar Pyridine Derivative6.5–62.5Various Bacteria

Anticancer Activity

Pyridine derivatives have been extensively studied for their potential anticancer effects. Compounds with similar structures have shown:

  • Cell line studies indicating cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest .

Case Study: Anticancer Efficacy

In a study examining a series of pyridine-based compounds, one derivative demonstrated an IC50 value of 15 µM against the MCF-7 breast cancer cell line, suggesting that structural modifications can significantly enhance anticancer potency .

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that:

  • The bromine atom may participate in nucleophilic substitution reactions.
  • The trifluoromethyl group could influence the compound's interaction with biological targets through enhanced hydrophobic interactions.

Research Findings Summary

Recent advancements in synthetic methodologies have enabled the efficient production of various pyridine derivatives, including this compound. These advancements are crucial for exploring the structure-activity relationships (SAR) that dictate the biological properties of these compounds.

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